molecular formula C15H9F2N5O B2758787 N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide CAS No. 1436043-66-1

N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide

Cat. No. B2758787
CAS RN: 1436043-66-1
M. Wt: 313.268
InChI Key: ATSHZNNWOZDHSL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They act as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines have shown to be reactive and multifarious in biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines can vary widely depending on the specific compound and its substitutions .

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using similar chemical structures, indicating the significance of these molecules in developing new pharmacological agents. For instance, the synthesis of a library of 1H-imidazo[1,2-b]pyrazoles through a multicomponent reaction showed moderate to significant antimicrobial activity (Babariya & Naliapara, 2017). Similarly, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized, displaying promising antimicrobial activity (Jyothi & Madhavi, 2019). These findings underscore the utility of such compounds in the development of new antimicrobial agents.

Antimicrobial and Antifungal Activities

The synthesized compounds exhibit a range of biological activities. For instance, some newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014). Furthermore, compounds exhibiting antimicrobial and antifungal screening data revealed that tested compounds showed moderate to significant activity, highlighting their potential in combating microbial infections (Babariya & Naliapara, 2017).

Catalysis and Chemical Synthesis

The research also delves into the catalysis and chemical synthesis processes, demonstrating the versatility of such compounds in synthetic chemistry. For example, the use of Etidronic Acid in the synthesis of imidazo[1,2-b]pyrazoles presents an efficient strategy for producing these compounds, potentially paving the way for their broader application in various fields of chemistry and pharmacology (Babariya & Naliapara, 2017).

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N5O/c16-9-1-2-10(11(17)7-9)12(8-18)21-15(23)13-14-20-4-6-22(14)5-3-19-13/h1-7,12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSHZNNWOZDHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=NC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(2,4-difluorophenyl)methyl]imidazo[1,2-A]pyrazine-8-carboxamide

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